1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This specific compound features an ethanone group attached to a phenyl ring, which is further substituted with a diazenyl group linked to another phenyl ring bearing an ethyl and a hydroxy group. The compound is notable for its vibrant color, which is a common trait of azo compounds, making it useful in various dyeing applications.
Preparation Methods
The synthesis of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of an aromatic amine. For this compound, 5-ethyl-2-hydroxyaniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-acetylphenol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction.
Industrial production methods for this compound would involve scaling up these reactions, ensuring proper temperature control, and using continuous flow reactors to maintain consistent product quality and yield.
Chemical Reactions Analysis
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the ethanone group, converting it into a carboxylic acid.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst (Pd/C). This reaction converts the azo group into the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions. For example, it can be acetylated using acetic anhydride (CH3CO)2O in the presence of a base like pyridine to form an ester.
The major products formed from these reactions include carboxylic acids, amines, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone has several scientific research applications:
Chemistry: The compound is used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for use in textile and ink industries.
Biology: Azo compounds, including this one, are studied for their potential use in biological staining and as probes in biochemical assays.
Medicine: Research is ongoing to explore the potential of azo compounds in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: The compound is used in the production of colored polymers and plastics, where its stability and color properties are highly valued.
Mechanism of Action
The mechanism of action of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines. These amines can interact with cellular components, potentially leading to biological effects.
Hydroxy Group: The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone can be compared with other similar azo compounds:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the diazenyl group and has different chemical properties and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of an ethyl group, leading to differences in reactivity and applications.
1-(4-(2-Chloroethoxy)phenyl)ethanone:
The uniqueness of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in dyeing, research, and industry.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[4-[(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-3-12-4-9-16(20)15(10-12)18-17-14-7-5-13(6-8-14)11(2)19/h4-10,20H,3H2,1-2H3 |
InChI Key |
IJCUGVLXFDXCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.